4-Bromo-3-fluorobenzene-1,2-diol

Overview

Description

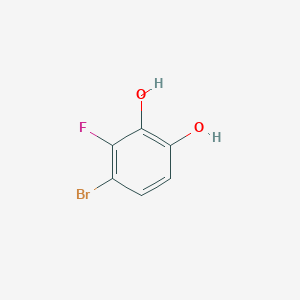

4-Bromo-3-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two hydroxyl groups

Mechanism of Action

Target of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . The electrophile in this case could be a potential target of the compound.

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction it undergoes is a common mechanism in organic chemistry . This reaction could potentially affect various biochemical pathways depending on the nature of the electrophile.

Result of Action

The result of its electrophilic aromatic substitution reaction is a substituted benzene ring . This could potentially lead to various effects depending on the nature of the electrophile and the cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromine or fluorine sources under acidic or basic conditions.

Major Products:

Oxidation: Formation of 4-bromo-3-fluoro-1,2-benzoquinone.

Reduction: Formation of benzene-1,2-diol.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Bromo-3-fluorobenzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

- 1,2-Dibromobenzene

- 1,2-Difluorobenzene

- 1,2-Dihydroxybenzene (Catechol)

Comparison: 4-Bromo-3-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine substituents along with hydroxyl groupsFor instance, 1,2-dibromobenzene and 1,2-difluorobenzene lack hydroxyl groups, which significantly alters their chemical behavior and applications .

Biological Activity

4-Bromo-3-fluorobenzene-1,2-diol is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and toxicology. This compound's unique structure, featuring both bromine and fluorine substituents along with two hydroxyl (-OH) groups, suggests potential biological activities that merit detailed exploration. This article reviews the available literature on the biological activity of this compound, including its synthesis, metabolic pathways, and biological effects.

This compound can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. The presence of hydroxyl groups significantly influences its reactivity and solubility in biological systems. The compound's molecular structure can be represented as follows:

Metabolism and Excretion

Metabolic studies indicate that halogenated compounds undergo significant biotransformation in vivo. For example, after administration of 1-bromo-3-fluorobenzene to rats, urinary recovery of fluorine was about 78%, with metabolites identified as sulfate and glucuronide conjugates . These findings suggest that this compound may also be metabolized through similar pathways.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various brominated phenols found that compounds with hydroxyl groups exhibited enhanced activity against certain bacterial strains. While direct studies on this compound are lacking, its structural similarity to effective antimicrobial agents suggests potential efficacy against pathogenic bacteria .

Case Study 2: Cytotoxicity

Research into the cytotoxic effects of halogenated phenols has demonstrated that compounds like this compound may induce apoptosis in cancer cell lines. The presence of hydroxyl groups is thought to enhance interactions with cellular targets involved in apoptosis pathways.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-bromo-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBKSOMLVKZASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150190-99-1 | |

| Record name | 4-bromo-3-fluorobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.